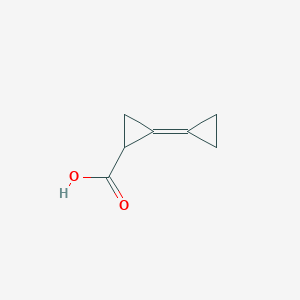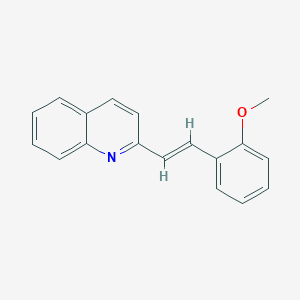![molecular formula C11H18O4 B182731 Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 13747-72-3](/img/structure/B182731.png)
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Vue d'ensemble
Description
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate, also known as EDDC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EDDC is a spiroacetal derivative that has a unique structure and properties that make it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its relatively simple synthesis method. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can be synthesized on a large scale, making it a cost-effective tool for researchers. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has a unique structure and properties that make it a valuable tool for studying the mechanisms of action of different enzymes and proteins.
One limitation of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its potential toxicity. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling and using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in experiments.
Orientations Futures
There are several future directions for research on Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate. One area of research is the development of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate and its derivatives. Finally, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate could be studied as a potential lead compound for the development of new chemotherapeutic agents and antibiotics.
Applications De Recherche Scientifique
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been studied extensively for its potential use in various scientific applications. One of the most promising applications of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is in the field of drug discovery. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have potent anticancer activity and has been studied as a potential chemotherapeutic agent. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to have antimicrobial activity and has been studied as a potential antibiotic.
Propriétés
Numéro CAS |
13747-72-3 |
|---|---|
Nom du produit |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-5-3-4-6-11(9)14-7-8-15-11/h9H,2-8H2,1H3 |
Clé InChI |
QMFOXYVOKMOHCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
SMILES canonique |
CCOC(=O)C1CCCCC12OCCO2 |
Autres numéros CAS |
13747-72-3 |
Synonymes |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

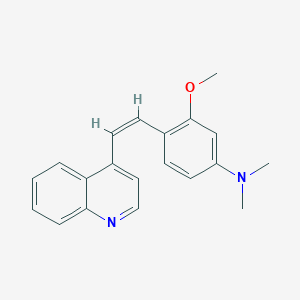
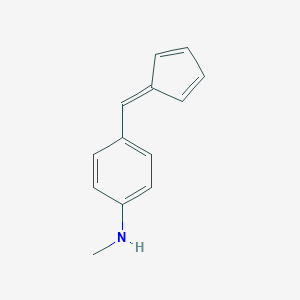
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
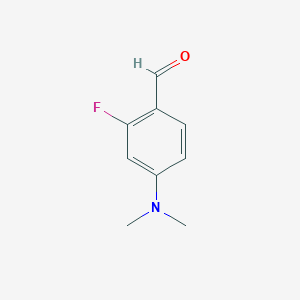
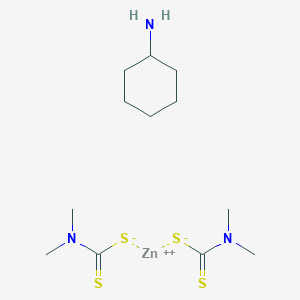
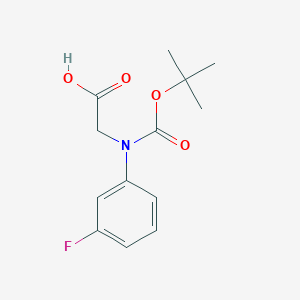
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
